molecular formula C12H7FN2OS B1298743 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-37-1

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1298743
CAS No.: 35978-37-1
M. Wt: 246.26 g/mol
InChI Key: DARIIFLATJJEOB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a fluorophenyl group. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.

Biochemical Analysis

Biochemical Properties

5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the context of its potential as an antitubercular agent. This compound has been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . The interaction of this compound with enzymes such as the epidermal growth factor receptor (EGFR) kinase is of particular interest. Molecular docking studies have suggested that this compound can bind to the active site of EGFR, potentially inhibiting its activity . Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the epidermal growth factor receptor kinase can lead to alterations in downstream signaling pathways, affecting cell proliferation and survival . Furthermore, this compound has demonstrated cytotoxicity against certain cell lines, indicating its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as the epidermal growth factor receptor kinase. By binding to the active site of this enzyme, this compound can inhibit its activity, leading to downstream effects on cellular signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of this compound can occur under specific environmental factors, which may influence its efficacy and potency over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of its antitubercular activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits a dose-dependent response, with higher doses leading to increased therapeutic effects as well as potential toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant toxicity. At high doses, this compound may induce adverse effects, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects of this compound on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in specific tissues can affect its therapeutic potential and toxicity profile. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in good yields (63-71%). Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . These methods are effective but often require multiple stages and careful control of reaction conditions.

Chemical Reactions Analysis

5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique fluorophenyl group in this compound contributes to its distinct pharmacological profile and potential as an anticancer agent.

Properties

IUPAC Name

5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARIIFLATJJEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352480
Record name 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35978-37-1
Record name 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?

A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with this compound have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.

Q2: Besides this compound, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?

A2: Comparing the binding modes of different inhibitors, such as this compound and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.

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